molecular formula C11H14N2O2 B15068961 Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B15068961
M. Wt: 206.24 g/mol
InChI Key: WZJQPRRVZMHJPM-UHFFFAOYSA-N
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Description

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction conditions often include heating the mixture to reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while reduction may produce 7,8-dihydro-1,6-naphthyridine derivatives.

Scientific Research Applications

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be compared with other naphthyridine derivatives, such as:

    7,8-dihydro-1,6-naphthyridine-6-carboxylic acid: Lacks the ethyl ester group, leading to different reactivity and applications.

    1,6-naphthyridine-6,7-dicarboxylic acid: Contains additional carboxyl groups, affecting its chemical properties and uses.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h3-4,6H,2,5,7-8H2,1H3

InChI Key

WZJQPRRVZMHJPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=CC=N2

Origin of Product

United States

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